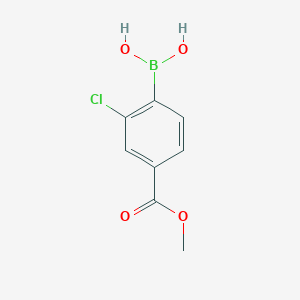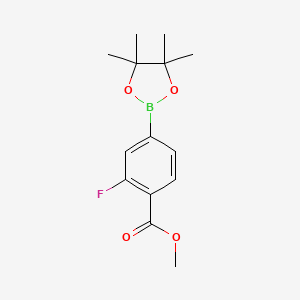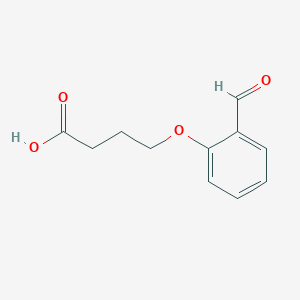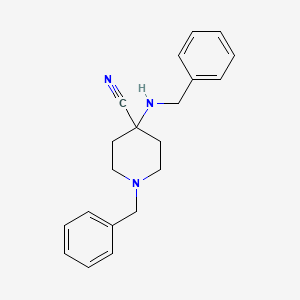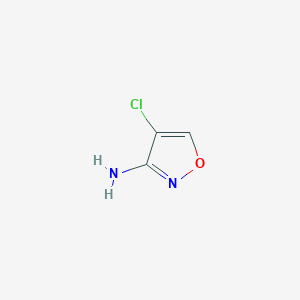
Chlorhydrate de (naphtalen-2-yl)méthanamine
Vue d'ensemble
Description
Naphthalen-2-ylmethanamine hydrochloride: is an organic compound with the chemical formula C₁₁H₁₂ClN. It is a white solid that is soluble in water and organic solvents. This compound is primarily used in organic synthesis as a raw material, catalyst, or reagent .
Applications De Recherche Scientifique
Naphthalen-2-ylmethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Analyse Biochimique
Biochemical Properties
Naphthalen-2-ylmethanamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a CYP1A2 inhibitor, which suggests its potential involvement in metabolic processes mediated by this enzyme . Additionally, its high permeability across the blood-brain barrier indicates its potential interactions with central nervous system proteins . The compound’s ability to inhibit specific cytochrome P450 enzymes highlights its role in modulating metabolic pathways and drug interactions.
Cellular Effects
Naphthalen-2-ylmethanamine hydrochloride exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CYP1A2 can lead to altered gene expression and metabolic flux . The compound’s high permeability across the blood-brain barrier suggests potential effects on neuronal cells, possibly impacting neurotransmitter synthesis and signaling pathways . Furthermore, its solubility properties enable it to be readily taken up by cells, affecting intracellular processes and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of Naphthalen-2-ylmethanamine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of substrates and leading to altered metabolic pathways . This inhibition can result in the accumulation of specific metabolites and changes in cellular homeostasis. Additionally, its interaction with central nervous system proteins may involve binding to neurotransmitter receptors or transporters, influencing synaptic transmission and neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthalen-2-ylmethanamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of Naphthalen-2-ylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and metabolic activities . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
Naphthalen-2-ylmethanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of CYP1A2 suggests its role in modulating the metabolism of drugs and endogenous compounds . The compound’s interaction with other cytochrome P450 enzymes, such as CYP2C19 and CYP2D6, further highlights its involvement in diverse metabolic processes . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular homeostasis and function.
Transport and Distribution
The transport and distribution of Naphthalen-2-ylmethanamine hydrochloride within cells and tissues are influenced by its solubility and permeability properties. The compound is readily taken up by cells and distributed across various tissues, including the central nervous system . Its high permeability across the blood-brain barrier suggests its potential accumulation in neuronal tissues, where it can exert its biochemical effects . Additionally, the compound’s interaction with transporters and binding proteins may influence its localization and distribution within specific cellular compartments .
Subcellular Localization
Naphthalen-2-ylmethanamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound’s solubility properties enable it to be distributed within various cellular compartments, including the cytoplasm and organelles . Its interaction with targeting signals or post-translational modifications may direct it to specific subcellular locations, influencing its biochemical activities . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The common method for preparing Naphthalen-2-ylmethanamine hydrochloride involves the reaction of naphthalene and methylamine. In this process, naphthalene and methylamine are heated in a suitable solvent to form 2-naphthylmethylamine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of Naphthalen-2-ylmethanamine hydrochloride typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalen-2-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-ylmethanone.
Reduction: It can be reduced to form naphthalen-2-ylmethanol.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Naphthalen-2-ylmethanone.
Reduction: Naphthalen-2-ylmethanol.
Substitution: Various substituted naphthalen-2-ylmethanamine derivatives.
Mécanisme D'action
The mechanism of action of Naphthalen-2-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and the biological system in which it is used. The exact pathways and targets involved vary based on the specific application and context .
Comparaison Avec Des Composés Similaires
Naphthalene: A parent compound with similar structural features but different chemical properties.
Naphthalen-1-ylmethanamine hydrochloride: A structural isomer with different reactivity and applications.
Naphthalen-2-ylmethanol: A related compound with similar functional groups but different chemical behavior
Uniqueness: Naphthalen-2-ylmethanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Propriétés
IUPAC Name |
naphthalen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWUJWGKBBBOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625848 | |
| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241-98-7 | |
| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (naphthalen-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


